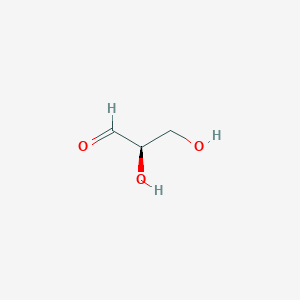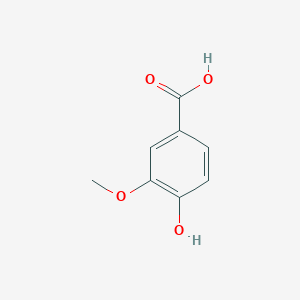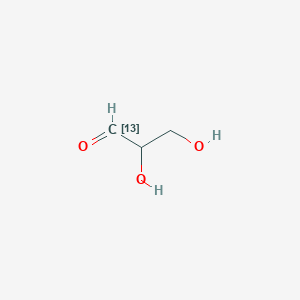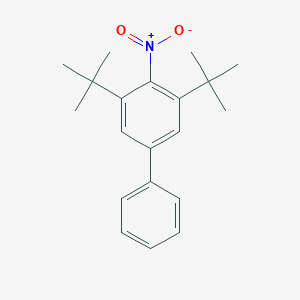
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (DTBNP) is a chemical compound that belongs to the family of biphenyl derivatives. It has been widely used in scientific research for its unique properties, such as its ability to act as a fluorescent probe and its strong electron-withdrawing group. In
Mecanismo De Acción
The mechanism of action of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is not fully understood. However, it is believed that the strong electron-withdrawing group of the nitro group in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl enhances its ability to act as a fluorescent probe. This is due to the fact that the nitro group can withdraw electrons from the biphenyl ring, which results in a higher energy state of the molecule and an increased fluorescence intensity.
Efectos Bioquímicos Y Fisiológicos
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has also been found to have low binding affinity to human serum albumin and low toxicity to human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in lab experiments is its strong fluorescence intensity, which makes it a highly sensitive probe for studying ligand-protein and ligand-DNA interactions. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is relatively easy to synthesize and has a high purity. However, one limitation of using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is its low solubility in water, which can make it difficult to use in biological assays.
Direcciones Futuras
There are several future directions for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl research. One direction is to further explore its potential as a fluorescent probe for studying ligand-protein and ligand-DNA interactions. Another direction is to investigate its potential as a pH indicator in biological fluids. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl could be used as a model compound for studying the properties of other biphenyl derivatives. Further studies are also needed to investigate the potential biochemical and physiological effects of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.
Métodos De Síntesis
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl can be synthesized through a reaction between 4-nitro-1,1'-biphenyl and tert-butyl chloride in the presence of a strong base. The reaction produces 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl as a yellow solid with a melting point of 105-107°C.
Aplicaciones Científicas De Investigación
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has been widely used in scientific research as a fluorescent probe for studying the binding of ligands to proteins and DNA. It has also been used as a fluorescent indicator for measuring the pH of biological fluids and the activity of enzymes. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has been used as a model compound for studying the properties of other biphenyl derivatives.
Propiedades
Número CAS |
143726-80-1 |
|---|---|
Nombre del producto |
3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl |
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-2-nitro-5-phenylbenzene |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20(4,5)6)18(16)21(22)23/h7-13H,1-6H3 |
Clave InChI |
IPFAZYLCWVGYMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2 |
Sinónimos |
3,5-DITERTBUTYL-4-NITROBIPHENYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



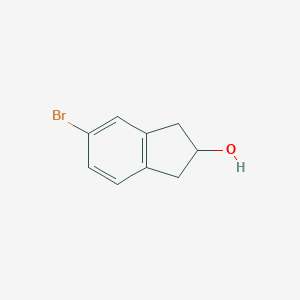
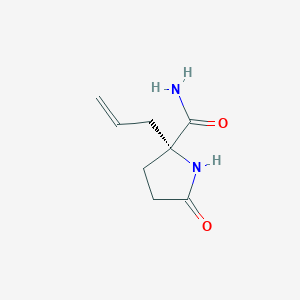
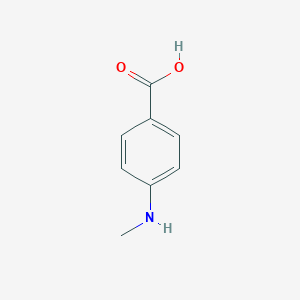
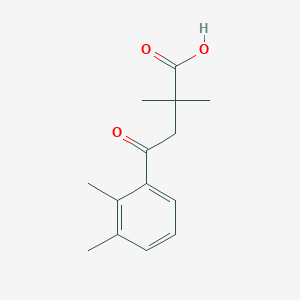
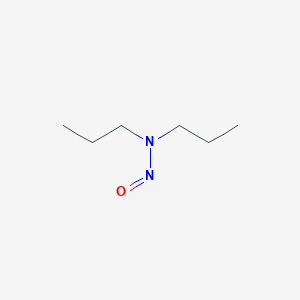
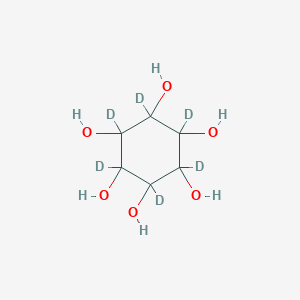
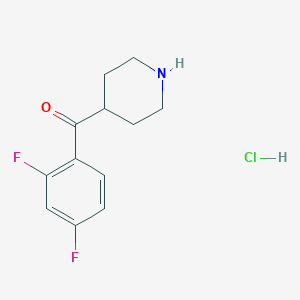
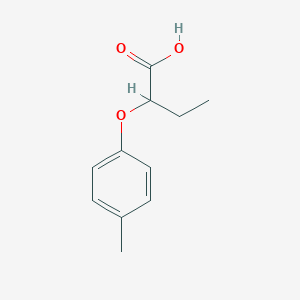
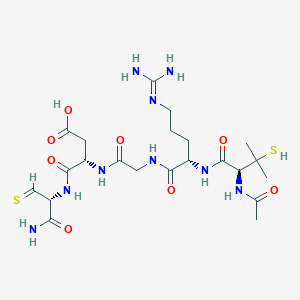
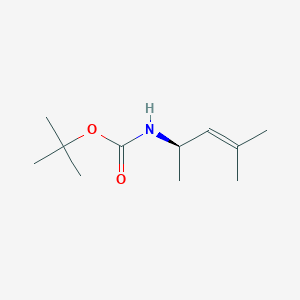
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
